2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound that features a unique structure combining an imidazole ring, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the thiolation of the imidazole ring and the addition of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-Methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- 2-((1-(3-Methoxyphenyl)-5-methyl-1H-imidazol-2-yl)thio)acetonitrile
- 2-((1-(3-Methoxyphenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetonitrile
Uniqueness
2-((1-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the specific positioning of the phenyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C18H15N3OS/c1-22-16-9-5-8-15(12-16)21-17(14-6-3-2-4-7-14)13-20-18(21)23-11-10-19/h2-9,12-13H,11H2,1H3 |
InChI Key |
VQCJPLKUWJETIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=C2SCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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